Boc-3-(3-quinolyl)-DL-Ala-OH

Catalog No.
S3369512
CAS No.
1100747-96-3
M.F
C17H20N2O4
M. Wt
316.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3-(3-quinolyl)-DL-Ala-OH

CAS Number

1100747-96-3

Product Name

Boc-3-(3-quinolyl)-DL-Ala-OH

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-3-ylpropanoic acid

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-11-8-12-6-4-5-7-13(12)18-10-11/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

ZJIPRFVJGMPMPL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2N=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2N=C1)C(=O)O

Building Block for Peptide Synthesis

Boc-3-(3-quinolyl)-DL-Ala-OH is a protected amino acid derivative. The "Boc" group (tert-butyloxycarbonyl) protects the amino acid's N-terminus, while the "3-quinolyl" group is attached to the third carbon of the alanine side chain. This specific structure makes Boc-3-(3-quinolyl)-DL-Ala-OH a valuable building block for solid-phase peptide synthesis (SPPS) [, ].

SPPS is a technique commonly employed in laboratories to create peptides, which are chains of amino acids. During SPPS, amino acid derivatives like Boc-3-(3-quinolyl)-DL-Ala-OH are attached sequentially to a solid support. The protecting groups on each amino acid are then selectively removed, allowing the formation of peptide bonds between the amino acids. Finally, the completed peptide is cleaved from the solid support [].

XLogP3

2.8

Dates

Modify: 2023-08-19

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